6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-3-5-10(17)6-4-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUVFUYELPQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The specific structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar scaffolds have been documented to inhibit key enzymes related to tumor growth and metastasis .
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Pyrrolo[3,4-d]pyrimidines have been associated with the inhibition of viral replication mechanisms, making them candidates for developing antiviral therapies .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. The presence of the pyrrolo[3,4-d]pyrimidine core facilitates interactions with targets involved in various biological processes, including enzyme inhibition and receptor modulation .
Bioavailability and Drug Design
Studies have focused on optimizing the bioavailability of pyrrolo[3,4-d]pyrimidine derivatives through structural modifications. These modifications aim to enhance solubility and stability while maintaining or improving biological activity . Computational modeling and molecular docking studies have been employed to predict interactions with biological targets effectively .
Case Studies
Comparison with Similar Compounds
Position 4 Modifications
- 4-(4-Fluorophenyl) (Target Compound): Fluorine’s electron-withdrawing nature enhances aromatic ring stability and modulates receptor binding.
- 4-(4-Hydroxyphenyl) (Compound 3f, ): The hydroxyl group increases polarity but may reduce metabolic stability due to susceptibility to glucuronidation.
- 4-(4-Chlorophenyl) (): Chlorine provides stronger hydrophobic interactions but may elevate toxicity risks .
Position 6 Modifications
- 6-(2,2-Dimethoxyethyl) (Target Compound): The dimethoxyethyl chain likely enhances solubility compared to bulkier aromatic substituents.
- 6-(4-Methoxybenzyl) (): Aromatic benzyl groups improve lipophilicity but may reduce aqueous solubility .
Molecular Simulation and QSAR Insights
2D-QSAR studies on DHPM derivatives () highlight the critical role of electron-donating groups (e.g., -OCH3) at position 6 in enhancing bioactivity by modulating electronic parameters like Hammett constants (σ) . Molecular docking simulations suggest that the 4-fluorophenyl group in the target compound may form halogen bonds with kinase ATP-binding sites, similar to fluorinated kinase inhibitors like gefitinib .
Q & A
Q. How can photodegradation pathways be mitigated during storage?
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
